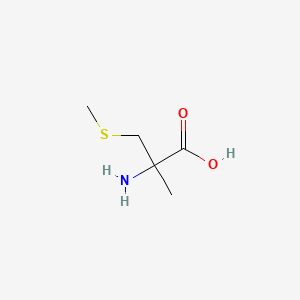

2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid

Description

2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a methyl group at the second carbon and a methylsulfanyl (-S-CH₃) group at the third carbon of the propanoic acid backbone.

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

2-amino-2-methyl-3-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8) |

InChI Key |

LWKUSWORIVQIAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methylpropanoic acid with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler amino acid.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Simplified amino acids.

Substitution: Various substituted amino acids depending on the reagents used.

Scientific Research Applications

2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfanyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Amino Acid Derivatives with Sulfur-Containing Substituents

2-Amino-3-(methylsulfanyl)propanoic Acid ()

- Structure : Lacks the 2-methyl group present in the target compound.

- identifies this compound as S-N-Methylcysteine, a stereoisomer with documented presence in garlic, suggesting possible roles in sulfur metabolism .

- Biological Activity: Sulfur-containing amino acids often participate in antioxidant pathways (e.g., glutathione synthesis). The methylsulfanyl group may influence redox activity compared to thiol (-SH) groups in cysteine .

3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid ()

- Structure: Features an aminoethylsulfanyl (-S-CH₂-CH₂-NH₂) group at position 3 and a methyl group at position 2.

- Key Differences: The aminoethylsulfanyl group introduces additional basicity and hydrogen-bonding capacity, contrasting with the simpler methylsulfanyl group in the target compound.

Neurotoxic and Pharmacokinetic Analogs

2-Amino-3-(methylamino)-propanoic Acid (BMAA) ()

- Structure: Replaces the methylsulfanyl group with a methylamino (-NH-CH₃) group.

- Key Differences: The methylamino group confers neurotoxic excitatory activity linked to amyotrophic lateral sclerosis (ALS).

- Biological Implications : Unlike BMAA, the methylsulfanyl group in the target compound may reduce direct neurotoxicity but requires empirical validation.

Heterocyclic and Aromatic Derivatives

2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid ()

- Structure : Substitutes the methylsulfanyl group with a pyrazole ring.

- This contrasts with the sulfur-mediated hydrophobic or covalent interactions of the target compound.

- Applications : Pyrazole derivatives are common in drug design (e.g., kinase inhibitors), suggesting divergent therapeutic pathways compared to sulfur-containing analogs .

2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid ()

- Structure : Incorporates a sulfonamide (-SO₂-NH-) group and a phenyl ring.

- Key Differences :

Physical and Chemical Properties

Biological Activity

2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid, also known as 3-methylthiopropionic acid, is an organic compound characterized by its thia fatty acid structure. Its molecular formula is , and it has a molecular weight of approximately 151.18 g/mol. The compound features a propanoic acid backbone with a methylsulfanyl group at the third carbon and a methyl group at the second carbon, which contributes to its unique biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thus preventing oxidative stress which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have suggested that derivatives of this compound may possess antimicrobial properties. These derivatives have shown potential against various pathogens, making them candidates for pharmaceutical applications in treating infections.

Metabolic Role

The compound has been identified as a metabolite in certain organisms, particularly yeast, where it plays a role in sulfur metabolism. It interacts with key enzymes such as cystathionine gamma-lyase and cystathionine beta-synthase, which are crucial for sulfur amino acid metabolism. This interaction may influence various metabolic pathways within cells.

Ergogenic Effects

As an amino acid derivative, this compound is recognized for its ergogenic properties. It influences the secretion of anabolic hormones and can enhance physical performance during exercise by reducing muscle damage and improving recovery times .

Synthesis and Biological Evaluation

A study conducted on the synthesis of this compound highlighted its potential applications in drug development due to its biological activity. The synthesis methods included various catalytic approaches that improved yield and purity .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular signaling pathways involved in inflammation and immune responses. The findings suggest that it could be beneficial in developing treatments for inflammatory diseases .

Comparative Analysis

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-Mercaptopropionic Acid | C₃H₆O₂S | Lacks methyl substitution at the second carbon |

| 3-(Methylthio)propionic Acid | C₄H₈O₂S | Similar structure but different substituents |

| Methyl 3-(methylthio)propionate | C₅H₁₂O₂S | An ester derivative with broader applications |

The unique structural arrangement of this compound imparts distinct chemical reactivity compared to similar compounds, enhancing its potential therapeutic effects.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the methylsulfanyl group (δ ~2.1 ppm for SCH) and chiral center configuration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (134.198 g/mol for CHOS) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~2500 cm (S-H stretch, if present) and ~1700 cm (carboxylic acid C=O) confirm functional groups .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., melting point, entropy) for this compound?

Methodological Answer :

Discrepancies in thermodynamic properties may arise from polymorphic forms or impurities. Strategies include:

- Differential Scanning Calorimetry (DSC) : Measure melting point transitions and enthalpy changes (ΔH) to identify polymorphs.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.

- Computational Modeling : Use density functional theory (DFT) to predict entropy (ΔS) and compare with experimental values. For example, propanoic acid derivatives exhibit ΔS values dependent on hydrogen-bonding networks, as shown in excess enthalpy studies .

Advanced: What experimental approaches are used to study its role in enzyme inhibition or protein interactions?

Q. Methodological Answer :

- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates or spectrophotometric methods.

- X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes to identify binding motifs (e.g., interactions with the methylsulfanyl group).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔG) to assess affinity and specificity.

Similar amino acid derivatives have been studied for their ability to disrupt active-site residues in enzymes like cysteine proteases .

Safety: What are key safety protocols and PPE requirements for handling this compound?

Q. Methodological Answer :

- Hazard Identification : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid aerosol inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Analytical: How can impurity profiling be conducted for pharmaceutical-grade samples?

Q. Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ ~210 nm) to separate impurities.

- LC-MS/MS : Identify trace impurities (e.g., methylsulfanyl oxidation products) via fragmentation patterns.

- Reference Standards : Compare retention times with certified impurities (e.g., propanoic acid derivatives listed in pharmacopeial databases) .

Basic: What are the solubility properties, and how do they affect experimental design?

Methodological Answer :

The compound is polar due to its carboxylic acid and amino groups, making it soluble in water, methanol, and DMSO.

- Solubility Optimization : Adjust pH to >5.0 (deprotonated carboxylate) for aqueous solutions.

- Buffer Compatibility : Avoid phosphate buffers if precipitation occurs; use Tris or HEPES instead.

Solubility data for similar compounds are critical for designing in vitro assays .

Advanced: How does the methylsulfanyl group influence chemical stability under varying conditions?

Q. Methodological Answer :

- Oxidative Stability : The SCH group is prone to oxidation, forming sulfoxide or sulfone derivatives. Use antioxidants (e.g., BHT) in storage.

- pH-Dependent Degradation : Under acidic conditions, the thioether bond may hydrolyze. Stability studies (e.g., forced degradation at pH 1–12) identify degradation pathways.

- Light Sensitivity : Protect solutions from UV light to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.